molecular formula C4H10S2 B047229 Diethyl disulfide CAS No. 110-81-6

Diethyl disulfide

Cat. No. B047229
Key on ui cas rn: 110-81-6
M. Wt: 122.3 g/mol
InChI Key: CETBSQOFQKLHHZ-UHFFFAOYSA-N
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Patent
US04302593

Procedure details

The HBr catalyzed oxidation of diethyl disulfide was carried out at 110° C. With the same concentration as above except for a concentration of 0.0356 M HBr catalyst, the oxidation was complete in 33/4 hours. The yield as the crude sodium sulfonate salt after neutralization was 82% with correction for Na2SO4. The oxidation of diethyl disulfide produced more H2SO4 than that of DMDS. The yields of H2SO4 were 8% with I2 catalysis and 0.6% with HBr catalysis.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.[CH2:2]([S:4][S:5][CH2:6][CH3:7])[CH3:3].[O-:8][S:9]([O-:12])(=[O:11])=[O:10].[Na+].[Na+]>>[CH2:2]([S:4][S:5][CH2:6][CH3:7])[CH3:3].[OH:11][S:9]([OH:12])(=[O:10])=[O:8].[CH3:2][S:4][S:5][CH3:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)SSCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out at 110° C
CONCENTRATION
Type
CONCENTRATION
Details
With the same concentration as above except for a concentration of 0.0356 M HBr catalyst
CUSTOM
Type
CUSTOM
Details
4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The yield as the crude sodium sulfonate salt after neutralization

Outcomes

Product
Name
Type
product
Smiles
C(C)SSCC
Name
Type
product
Smiles
OS(=O)(=O)O
Name
Type
product
Smiles
CSSC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04302593

Procedure details

The HBr catalyzed oxidation of diethyl disulfide was carried out at 110° C. With the same concentration as above except for a concentration of 0.0356 M HBr catalyst, the oxidation was complete in 33/4 hours. The yield as the crude sodium sulfonate salt after neutralization was 82% with correction for Na2SO4. The oxidation of diethyl disulfide produced more H2SO4 than that of DMDS. The yields of H2SO4 were 8% with I2 catalysis and 0.6% with HBr catalysis.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.[CH2:2]([S:4][S:5][CH2:6][CH3:7])[CH3:3].[O-:8][S:9]([O-:12])(=[O:11])=[O:10].[Na+].[Na+]>>[CH2:2]([S:4][S:5][CH2:6][CH3:7])[CH3:3].[OH:11][S:9]([OH:12])(=[O:10])=[O:8].[CH3:2][S:4][S:5][CH3:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)SSCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out at 110° C
CONCENTRATION
Type
CONCENTRATION
Details
With the same concentration as above except for a concentration of 0.0356 M HBr catalyst
CUSTOM
Type
CUSTOM
Details
4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The yield as the crude sodium sulfonate salt after neutralization

Outcomes

Product
Name
Type
product
Smiles
C(C)SSCC
Name
Type
product
Smiles
OS(=O)(=O)O
Name
Type
product
Smiles
CSSC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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